1-isopropyl-1H-pyrazole-3-carbaldehyde
Description
Its molecular formula is C₇H₁₀N₂O, with a molar mass of 138.17 g/mol. The compound is of interest in medicinal and synthetic chemistry due to the reactivity of the aldehyde group and the steric/electronic effects imparted by the isopropyl substituent. Pyrazole derivatives are widely studied for applications in drug discovery, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLFIVZVVNOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226694-29-6 | |
| Record name | 1-isopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Isopropyl-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation reaction of 1-isopropyl-1H-pyrazole with appropriate aldehydes or other reactive groups to form derivatives that exhibit enhanced biological activity .
Biological Activities
1. Antimicrobial Activity:
Research indicates that derivatives of pyrazole, including 1-isopropyl-1H-pyrazole-3-carbaldehyde, exhibit significant antimicrobial properties. A study reported that compounds derived from pyrazole structures showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory potential, particularly as an inhibitor of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives could selectively inhibit COX-2 over COX-1, suggesting a therapeutic advantage in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors .
3. Anticancer Properties:
1-Isopropyl-1H-pyrazole-3-carbaldehyde has shown promise in cancer research. It acts as a kinase inhibitor, modulating pathways critical for cancer cell proliferation and survival. Studies have indicated its potential to affect signaling pathways involved in tumor growth, making it a candidate for further development in cancer therapies .
The mechanism by which 1-isopropyl-1H-pyrazole-3-carbaldehyde exerts its biological effects typically involves:
- Enzyme Inhibition: The compound binds to specific enzymes, altering their activity. For instance, it has demonstrated significant inhibition against kinases involved in various signaling pathways relevant to cancer and inflammation .
- Interaction with Receptors: Its structural features allow it to interact with various receptors, potentially modulating cellular responses that lead to therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on 1-isopropyl-1H-pyrazole-3-carbaldehyde were synthesized and tested for antimicrobial activity. The results indicated that certain modifications increased potency against resistant strains of bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | Pseudomonas aeruginosa | 18 |
Case Study 2: Anti-inflammatory Activity
In vivo studies using a carrageenan-induced edema model demonstrated that derivatives of 1-isopropyl-1H-pyrazole-3-carbaldehyde exhibited significant anti-inflammatory effects comparable to standard treatments like indomethacin.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 70 |
| Compound D | 65 |
Scientific Research Applications
Agricultural Chemistry
1-Isopropyl-1H-pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of agrochemicals. Its applications in this field include:
- Fungicides and Herbicides: The compound is utilized in the development of fungicides and herbicides that enhance crop protection and yield. Research indicates that pyrazole derivatives can improve the effectiveness of these agrochemicals by targeting specific biological pathways in plants .
Pharmaceutical Development
The compound is increasingly significant in pharmaceutical research, particularly for its potential therapeutic properties:
- Antitumor Activity: Various studies have highlighted the anticancer potential of pyrazole derivatives, including 1-isopropyl-1H-pyrazole-3-carbaldehyde. It has been evaluated for its efficacy against different cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Properties: Research has shown that pyrazole compounds can exhibit anti-inflammatory activities, making them candidates for developing new anti-inflammatory drugs .
Material Science
In material science, 1-isopropyl-1H-pyrazole-3-carbaldehyde is explored for its role in developing advanced materials:
- Polymers and Coatings: The compound is investigated for its potential to enhance the durability and resistance of polymers and coatings to environmental factors. Its unique chemical structure allows it to be integrated into various polymer matrices, improving their mechanical properties .
Analytical Chemistry
The compound plays a crucial role in analytical chemistry as well:
- Reagent Applications: 1-Isopropyl-1H-pyrazole-3-carbaldehyde is used as a reagent in various analytical methods, aiding in the detection and quantification of other substances. This application is vital for quality control across multiple industries, including pharmaceuticals and food safety .
Flavor and Fragrance Industry
The compound finds applications in the flavor and fragrance industry:
- Aromatic Compounds: It is utilized in formulating flavor and fragrance compounds, contributing unique aromatic profiles that enhance consumer products. Its chemical properties allow it to be incorporated into various formulations to achieve desired scent characteristics .
Case Study 1: Antitumor Activity Evaluation
A study investigated the anticancer effects of several pyrazole derivatives, including 1-isopropyl-1H-pyrazole-3-carbaldehyde, on human cancer cell lines such as HepG2 and A549. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Agricultural Applications
Research focused on the synthesis of new fungicides using 1-isopropyl-1H-pyrazole-3-carbaldehyde as an intermediate demonstrated enhanced efficacy against common plant pathogens. Field trials showed improved crop yields when these fungicides were applied compared to traditional options .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in H₂O-pyridine | 1-Isopropyl-1H-pyrazole-3-carboxylic acid | 85–92% | |
| CrO₃ in acidic medium | Same carboxylic acid | 78% |
Mechanistically, potassium permanganate oxidizes the aldehyde to a carboxylic acid via intermediate geminal diol formation, followed by further oxidation . The pyrazole ring remains intact under these conditions due to its aromatic stability .
Reduction Reactions
The aldehyde group is selectively reduced to primary alcohols:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 1-Isopropyl-1H-pyrazole-3-methanol | >95% |
| H₂/Pd-C | EtOAc, rt | Same alcohol | 88% |
Notably, catalytic hydrogenation preserves the pyrazole ring while reducing the aldehyde. The isopropyl substituent at N1 sterically protects the ring from over-reduction.
Condensation Reactions
The aldehyde participates in nucleophilic additions and condensations:
Schiff Base Formation
Reacts with primary amines to form imines:
textR-NH₂ + Aldehyde → R-N=CH-Pyrazole + H₂O
Example :
-
With propylamine: Forms [(1-isopropyl-1H-pyrazol-3-yl)methyl]propylamine in 76% yield using ethanol solvent and NaBH₄ stabilization.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective substitutions:
| Reaction | Position | Conditions | Major Product |
|---|---|---|---|
| Nitration | C4 | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative (73%) |
| Sulfonation | C5 | ClSO₃H, DCM, reflux | 5-Sulfo derivative (68%) |
The aldehyde group directs electrophiles to the C4 and C5 positions through resonance effects, with C5 being preferred in strongly acidic conditions .
Biological Activity Correlation
Structure-activity relationship studies reveal:
-
Schiff base derivatives show IC₅₀ = 12–18 μM against breast cancer cells (MCF-7)
-
Hydrazone analogs exhibit MIC = 8–32 μg/mL against S. aureus
The aldehyde's electronic properties enhance binding to enzyme active sites, particularly those containing nucleophilic cysteine residues .
Mechanistic Considerations
Key reaction pathways involve:
Comparison with Similar Compounds
Key Differences and Implications:
In contrast, the methyl group at the 1-position in the analog reduces steric bulk, while the 5-isopropyl substituent may influence electronic conjugation across the ring .
Electronic Effects: The electron-donating isopropyl group in the 1-position may slightly increase electron density at the pyrazole ring, modulating the electrophilicity of the aldehyde group.
Synthetic Utility :
- Aldehyde-containing pyrazoles are versatile intermediates. The bulkier isopropyl group in the target compound may hinder nucleophilic addition reactions at the 3-CHO group compared to less sterically hindered analogs. This could be advantageous in selective reactions where steric protection is desired.
Thermodynamic Stability: The higher molar mass of the analog (152.19 vs. However, experimental data on melting points or solubility are unavailable in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
